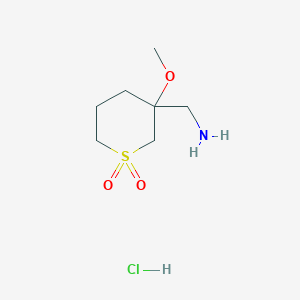
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss methoxamine hydrochloride, which is a synthetic sympathomimetic amine with therapeutic uses, including the treatment of paroxysmal supraventricular tachycardia and the prevention of hypotension induced by spinal anesthesia . Methoxamine hydrochloride differs from epinephrine by having a methoxy group instead of a hydroxy group on the benzene ring .
Synthesis Analysis
The synthesis of related compounds involves several steps, including addition, hydrolysis, cyclization, oximation, esterification, and rearrangement reactions . The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of a dopamine D3 receptor selective agonist, is reported to have a total yield of 43.4% and confirmed by ^1HNMR, MS, and IR .
Molecular Structure Analysis
The molecular structure of related compounds, such as (2-Methoxybenzyl)(2-methoxybenzylidene)azanium (2-methoxyphenyl)methanaminium tetrachloridozincate(II) monohydrate, features intramolecular N—H⋯O hydrogen bonds . In the crystal, components are linked by an extensive three-dimensional network of hydrogen bonds, including N—H⋯O, O—H⋯Cl, and N—H⋯Cl interactions, with some weak C—H⋯O interactions also occurring .
Chemical Reactions Analysis
Methoxamine hydrochloride has been reported to be effective in terminating attacks of supraventricular tachycardia without inducing ventricular fibrillation or other arrhythmias, even in the cyclopropane-sensitized heart . It does not prevent carotid sinus-induced cardiac standstill, nor does it increase the ventricular rate in heart block . The bradycardia caused by intravenous injection can be abolished or prevented by atropine, which acts as the antidote .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxamine hydrochloride include its ability to act as a sympathomimetic compound with pressor effects . It is used therapeutically to prevent hypotension during spinal anesthesia and to treat supraventricular tachycardia . The compound's efficacy and safety profile in these applications have been documented through case reports and clinical observations .
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- The study of nucleophilic addition reactions involving hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime demonstrates the chemical versatility and reactivity of compounds containing methoxy groups and nitrogen functionalities. Such reactions are foundational in synthesizing various organic compounds, suggesting potential utility in developing novel chemical entities or intermediates (Arulsamy & Bohle, 2000).
Medicinal Chemistry and Drug Design
- The design and synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, including methanamine derivatives, highlight the role of these compounds in medicinal chemistry. Such derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in discovering and developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating methanamine derivatives have been studied for their photocytotoxic properties and ability to interact with cellular DNA. These complexes are explored for their potential applications in treating cancer through apoptosis induction and generating reactive oxygen species under red light illumination, indicating a possible research avenue for (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride in photodynamic therapy and cellular imaging (Uttara Basu et al., 2014).
properties
IUPAC Name |
(3-methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-11-7(5-8)3-2-4-12(9,10)6-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXSBODDSBGQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCS(=O)(=O)C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

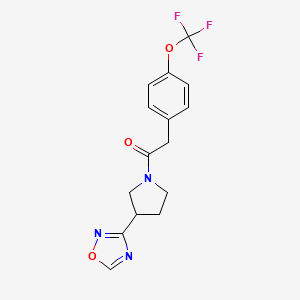
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
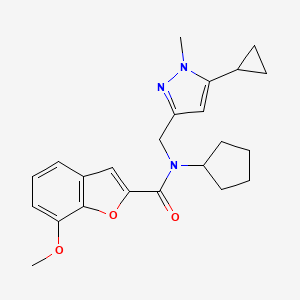
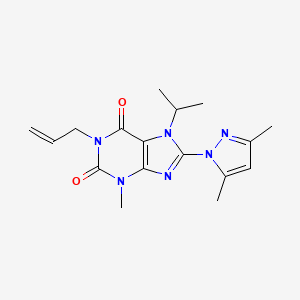
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
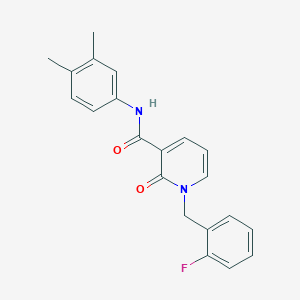
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)
![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)
